Cas no 1803770-51-5 (3-Fluoro-4-hydroxypyridine-5-sulfonyl chloride)

3-Fluoro-4-hydroxypyridine-5-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-Fluoro-4-hydroxypyridine-5-sulfonyl chloride
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- インチ: 1S/C5H3ClFNO3S/c6-12(10,11)4-2-8-1-3(7)5(4)9/h1-2H,(H,8,9)
- InChIKey: OIBYUFYJMBXGGZ-UHFFFAOYSA-N
- ほほえんだ: ClS(C1=CNC=C(C1=O)F)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 378
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 71.6
3-Fluoro-4-hydroxypyridine-5-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029006453-1g |
3-Fluoro-4-hydroxypyridine-5-sulfonyl chloride |
1803770-51-5 | 95% | 1g |
$2,750.25 | 2022-04-02 | |
Alichem | A029006453-250mg |
3-Fluoro-4-hydroxypyridine-5-sulfonyl chloride |
1803770-51-5 | 95% | 250mg |
$970.20 | 2022-04-02 | |
Alichem | A029006453-500mg |
3-Fluoro-4-hydroxypyridine-5-sulfonyl chloride |
1803770-51-5 | 95% | 500mg |
$1,853.50 | 2022-04-02 |
3-Fluoro-4-hydroxypyridine-5-sulfonyl chloride 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
3-Fluoro-4-hydroxypyridine-5-sulfonyl chlorideに関する追加情報
Introduction to 3-Fluoro-4-hydroxypyridine-5-sulfonyl chloride (CAS No. 1803770-51-5)
3-Fluoro-4-hydroxypyridine-5-sulfonyl chloride, identified by the chemical identifier CAS No. 1803770-51-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyridine sulfonyl chloride class, a group of molecules known for their versatile applications in drug synthesis and molecular research. The presence of both a fluoro substituent and a hydroxyl group on the pyridine ring, coupled with the sulfonyl chloride functionality, makes it a particularly intriguing molecule for further exploration.
The fluoro group is a key structural feature that influences the electronic properties and metabolic stability of the compound. In medicinal chemistry, fluorine atoms are frequently incorporated into drug molecules due to their ability to enhance binding affinity, metabolic resistance, and overall pharmacological efficacy. The hydroxyl group, on the other hand, provides a site for further functionalization, allowing chemists to modify the molecule's properties as needed for specific applications. The sulfonyl chloride moiety is particularly valuable in synthetic chemistry as it readily reacts with nucleophiles to form sulfonates, which are common in pharmaceutical intermediates.
Recent advancements in the field of drug discovery have highlighted the importance of heterocyclic compounds like pyridines in developing new therapeutic agents. Pyridine derivatives have been extensively studied for their potential applications in treating various diseases, including cancer, infectious diseases, and neurological disorders. The unique combination of functional groups in 3-Fluoro-4-hydroxypyridine-5-sulfonyl chloride makes it a promising candidate for further investigation in these areas.
In particular, the fluoro substituent has been shown to improve the bioavailability and target specificity of drug molecules. This has led to increased interest in fluorinated pyridines as building blocks for novel drugs. The hydroxyl group can be further modified through etherification or esterification reactions, allowing for the creation of a wide range of derivatives with tailored properties. These modifications are crucial for optimizing drug candidates for clinical use.
The sulfonyl chloride functionality is another key aspect of this compound that contributes to its utility in synthetic chemistry. Sulfonyl chlorides are versatile reagents that can be used to introduce sulfonate groups into molecules. These sulfonate groups are important pharmacophores in many drugs and can enhance both potency and selectivity. The ability to easily incorporate sulfonate groups into a molecule makes 3-Fluoro-4-hydroxypyridine-5-sulfonyl chloride a valuable intermediate in the synthesis of more complex pharmaceuticals.
Current research in medicinal chemistry is increasingly focused on developing small-molecule inhibitors targeting specific biological pathways. Pyridine sulfonyl chlorides have emerged as important tools in this endeavor due to their ability to modulate enzyme activity and receptor binding. For instance, studies have shown that derivatives of this class can inhibit kinases and other enzymes involved in cancer progression. The structural features of 3-Fluoro-4-hydroxypyridine-5-sulfonyl chloride, including its fluoro and hydroxyl substituents, make it an attractive starting point for designing such inhibitors.
Moreover, the compound's reactivity with nucleophiles allows for the rapid construction of complex molecular architectures. This property is particularly useful in fragment-based drug design, where small molecules are used as building blocks to develop larger, more potent drug candidates. The ability to efficiently functionalize 3-Fluoro-4-hydroxypyridine-5-sulfonyl chloride opens up numerous possibilities for creating novel therapeutic agents with improved pharmacological profiles.
The synthesis of 3-Fluoro-4-hydroxypyridine-5-sulfonyl chloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to construct the desired molecular framework efficiently. These methods are essential for producing sufficient quantities of the compound for both research and industrial applications.
In conclusion, 3-Fluoro-4-hydroxypyridine-5-sulfonyl chloride (CAS No. 1803770-51-5) is a multifunctional compound with significant potential in pharmaceutical research and development. Its unique structural features, including the presence of a fluoro, a hydroxyl, and a sulfonyl chloride group, make it a valuable intermediate for synthesizing novel drug candidates targeting various diseases. Ongoing research continues to explore its applications in medicinal chemistry, highlighting its importance as a building block for future therapeutic agents.
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